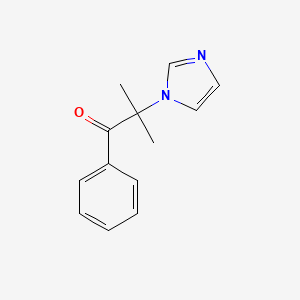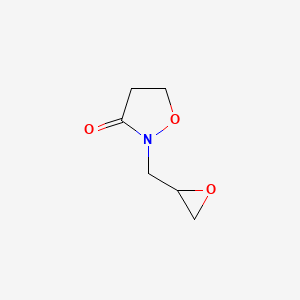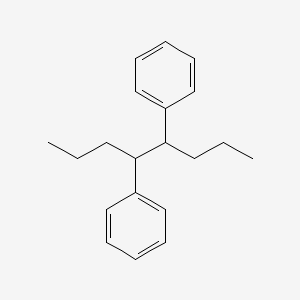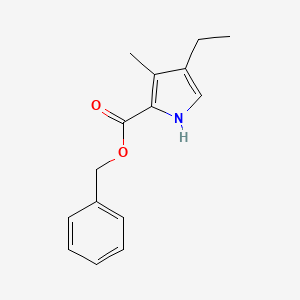
1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of ethyl and methyl groups at the 4 and 3 positions, respectively, and a phenylmethyl ester group at the carboxylic acid position.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the condensation of substituted pyrroles with appropriate carboxylic acids or their derivatives. For instance, the esterification of 1H-Pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a catalyst like sulfuric acid can yield the desired ester . Industrial production methods often involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester include:
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
These compounds share the pyrrole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
CAS No. |
51089-83-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-13-9-16-14(11(13)2)15(17)18-10-12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
SHFGHLVNSZLGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


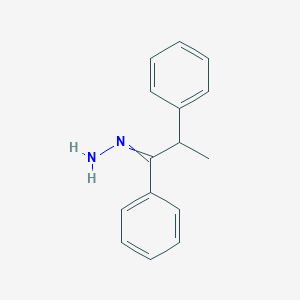
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

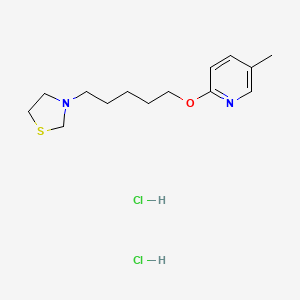
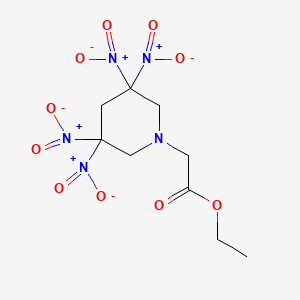

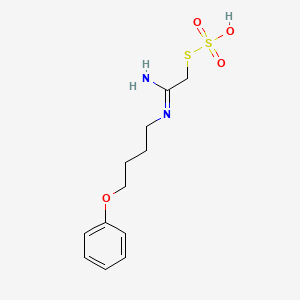


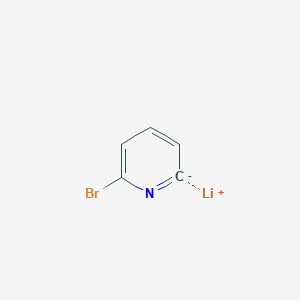
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
